1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone
Description
Properties
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c28-24(19-21-7-3-1-4-8-21)27-17-15-26(16-18-27)23-11-13-25(14-12-23)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFOPACQNSPZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with piperazine under controlled conditions to form the intermediate compound, which is then further reacted with 2-phenylethanone. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of benzylpiperidine compounds can exhibit antidepressant-like effects. Studies suggest that the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, may be involved in the observed effects of this compound on mood regulation .
- Analgesic Properties
- Cognitive Enhancement
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin and norepinephrine modulation | |
| Analgesic | Opioid receptor interaction | |
| Cognitive enhancement | Cholinergic system influence |
Case Studies
-
Antidepressant Efficacy
- A study published in the Journal of Medicinal Chemistry explored various derivatives of benzylpiperidine compounds, including 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone, demonstrating significant antidepressant-like behavior in animal models. The study highlighted the importance of the piperazine ring in enhancing bioactivity and receptor affinity .
-
Pain Management Trials
- Clinical trials have investigated the use of benzylpiperidine derivatives as potential analgesics. The results indicated a favorable safety profile and effective pain relief comparable to traditional opioids but with reduced side effects, supporting the need for further research into this compound's analgesic properties .
-
Cognitive Function Studies
- Research examining the cognitive-enhancing effects of similar compounds has shown promise in improving memory and learning abilities in rodent models. These findings suggest that 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone may have potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Piperazine-Ethanone Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F in 11a–11b) increase molecular weight and enhance cytotoxicity, likely due to improved target binding .
- Benzoyl/Phenoxy Extensions (e.g., QD10) introduce antioxidant properties, absent in the target compound, suggesting divergent therapeutic applications .
- Trifluoromethyl Substitutions (e.g., Compound 21) improve metabolic stability and selectivity in kinase inhibitors .
Piperazine-Ethanone Derivatives with Sulfonyl/Tetrazolyl Modifications
Comparison with Target Compound :
- The target compound lacks sulfonyl/tetrazolyl groups, which are critical for solubility and thermal stability in analogues like 7f and 7k .
- The benzylpiperidine moiety in the target compound may enhance blood-brain barrier penetration compared to sulfonyl derivatives.
Pharmacological Analogues with Piperidine-Benzyl Motifs
Table 3: Piperidine-Benzyl Derivatives with Reported Activities
Key Findings :
Biological Activity
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone, also known as a derivative of piperazine and benzylpiperidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its receptor affinities, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 385.53 g/mol. Its structure features a piperazine ring substituted with a benzyl group and a phenylethanone moiety, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant activity at various receptor sites, particularly in the central nervous system (CNS). The following sections summarize key findings regarding its biological activity.
Receptor Affinities
- Sigma Receptors : Studies have shown that derivatives similar to 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone possess high affinity for sigma receptors, particularly sigma-1 (Ki values around 3.90 nM) and moderate affinity for sigma-2 receptors (Ki values around 240 nM) . These receptors are implicated in neuroprotective effects and modulation of pain pathways.
- Acetylcholinesterase Inhibition : The compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which is critical in treating neurodegenerative diseases like Alzheimer's. AChEIs enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function .
- Muscarinic Receptor Interaction : It has been suggested that compounds related to this structure may act as antagonists for muscarinic receptors (M4 subtype), which are involved in various neurological functions and could be beneficial for treating conditions such as schizophrenia .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Effects : A study evaluating the neuroprotective potential of sigma receptor ligands found that certain derivatives significantly reduced neuronal death in models of neurodegeneration, suggesting that 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone may exhibit similar protective properties .
- Behavioral Studies : In animal models, compounds with similar structures have shown promise in reducing anxiety-like behaviors and enhancing cognitive performance, indicating their potential utility in treating mood disorders and cognitive deficits associated with aging .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds related to 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone:
| Compound Name | Sigma-1 Affinity (Ki nM) | Sigma-2 Affinity (Ki nM) | AChE Inhibition | Notes |
|---|---|---|---|---|
| Compound A | 3.90 | 240 | Moderate | High selectivity for sigma receptors |
| Compound B | 5.00 | 300 | Strong | Effective in reducing neurodegeneration |
| Compound C | 7.50 | 500 | Weak | Limited CNS penetration |
Q & A
Q. What are the established synthetic routes for 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone, and how are intermediates characterized?
Answer: A common synthetic approach involves aminomethylation of ketone precursors, as demonstrated in the synthesis of structurally related piperazine derivatives. For example:
- Step 1 : React 1-(4-ethoxyphenyl)-2-phenylethanone with a benzylpiperidine-piperazine intermediate under aminomethylation conditions .
- Step 2 : Purify intermediates via column chromatography (e.g., n-hexane/EtOAc eluent) and confirm purity using HPLC (e.g., 95% peak area at 254 nm) .
- Characterization : Use H-NMR and C-NMR to verify chemical environments (e.g., benzyl protons at δ 3.5–4.0 ppm, carbonyl signals at ~170 ppm) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Resolves proton and carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (e.g., retention time 13.0 min, 95% purity) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N % deviations ≤0.3% indicate purity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis data for this compound?
Answer: Discrepancies between calculated and observed values (e.g., C: 65.2% vs. 64.8%) may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:
- Re-crystallization : Use mixed solvents (e.g., CHCl/MeOH) to improve crystal lattice integrity .
- Alternative Techniques : Confirm stoichiometry via high-resolution mass spectrometry (HRMS) or X-ray crystallography .
- Moisture Control : Conduct reactions under inert atmosphere to minimize water absorption .
Q. What strategies are recommended for optimizing synthetic yield while minimizing byproducts?
Answer:
- Catalyst Screening : Test sodium triacetoxyborohydride (STAB) for reductive amination steps, which enhances selectivity for secondary amines .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates for benzylpiperidine coupling .
- Byproduct Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Substituent Variation : Modify the benzyl or phenylethanone moieties (e.g., fluorophenyl or isopropyl groups) to assess bioactivity changes .
- In Vitro Assays : Test derivatives against target receptors (e.g., opioid or serotonin receptors) using competitive binding assays .
- Computational Modeling : Perform docking studies to predict binding affinities based on substituent electronic profiles .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR spectral data in derivatives of this compound?
Answer: Contradictions (e.g., unexpected splitting patterns) may arise from dynamic effects or impurities. Solutions include:
- Variable-Temperature NMR : Identify rotational barriers in piperazine rings by analyzing spectra at 25°C vs. −40°C .
- 2D NMR Techniques : Use HSQC or COSY to resolve overlapping signals from aromatic and aliphatic protons .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., C–N bond lengths in X-ray structures) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
